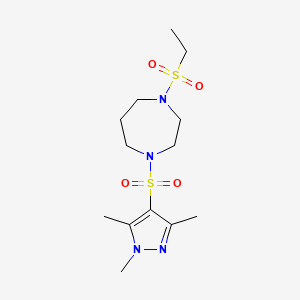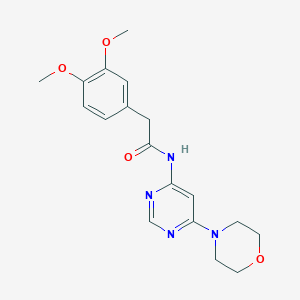
2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide, also known as JNJ-28312141, is a selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B) enzyme. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.
Applications De Recherche Scientifique
Antifungal and Antimicrobial Applications
2-(3,4-Dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide, and its derivatives, have shown promising applications in antifungal and antimicrobial research. For instance, derivatives like 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as fungicidal agents against Candida species and show antifungal activity against Aspergillus species. Optimization of these compounds has led to derivatives with broad antifungal activity against various fungi species, including molds and dermatophytes, with in vivo efficacy demonstrated in murine models of systemic Candida albicans infection (Bardiot et al., 2015). Another study synthesized derivatives from 4-(4-aminophenyl)morpholin-3-one molecules, exploring their antimicrobial activity against selected bacterial and fungal strains, showcasing the therapeutic potential of these compounds in combating microbial infections (Majithiya & Bheshdadia, 2022).
Antinociceptive Effects
Research on 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, a compound with a similar structure, revealed significant antinociceptive effects, indicating its potential for treating inflammatory pain. This compound demonstrated high σ1 receptor affinity and selectivity, contributing to its analgesic properties in vivo, particularly in reducing formalin-induced nociception through local peripheral and intrathecal administration (Navarrete-Vázquez et al., 2016).
Antibacterial and Antifungal Activities
Biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides have been synthesized and assessed for their in vitro antibacterial and antifungal activities. Certain derivatives exhibited excellent antibacterial activity against specific bacterial strains and showed inhibition against various fungal strains, indicating their potential for developing new antimicrobial agents (Kanagarajan et al., 2010).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-24-14-4-3-13(9-15(14)25-2)10-18(23)21-16-11-17(20-12-19-16)22-5-7-26-8-6-22/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPQQKCUXWAPBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3CCOCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2414383.png)
![2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2414385.png)


![3-[(3,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2414391.png)
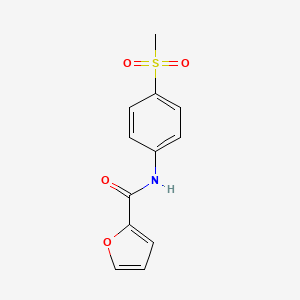
![N-(6-Methoxypyridin-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2414395.png)
![4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2414396.png)

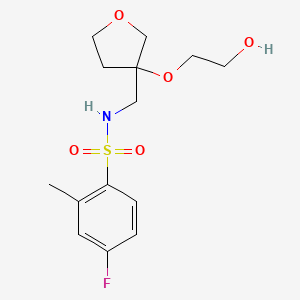
![5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole](/img/structure/B2414401.png)
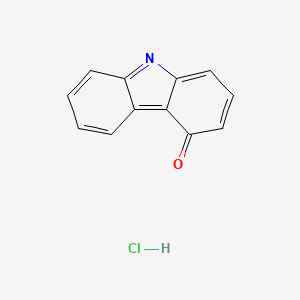
![N-[[6-(3-Aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2414405.png)
